
3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- is an organic compound with a complex structure characterized by the presence of three methoxyphenyl groups attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- typically involves the condensation of anisaldehyde with acetone in the presence of a suitable catalyst . This reaction proceeds through a series of steps, including the formation of an intermediate enolate, followed by aldol condensation and dehydration to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to biological activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-2-one, 4-(4-methoxyphenyl)-:
4-Methoxybenzylideneacetone: Another related compound with a similar aromatic substitution pattern.
Uniqueness
3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- is unique due to the presence of three methoxyphenyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
185608-40-6 |
|---|---|
Formule moléculaire |
C25H24O4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1,4,4-tris(4-methoxyphenyl)but-3-en-1-one |
InChI |
InChI=1S/C25H24O4/c1-27-21-10-4-18(5-11-21)24(19-6-12-22(28-2)13-7-19)16-17-25(26)20-8-14-23(29-3)15-9-20/h4-16H,17H2,1-3H3 |
Clé InChI |
FQZYMGXKOGZCKR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-](/img/structure/B12556596.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)
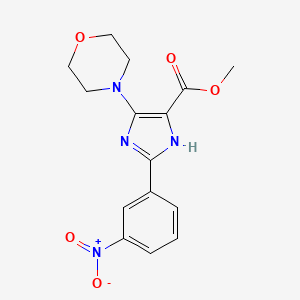
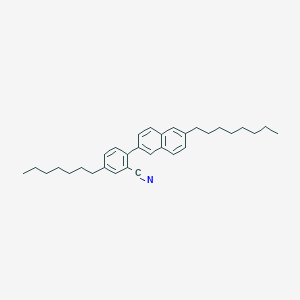
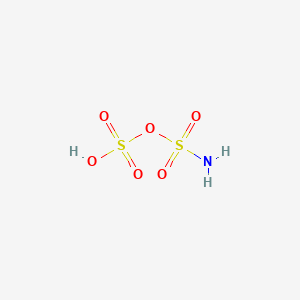

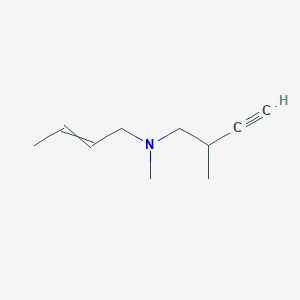
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)

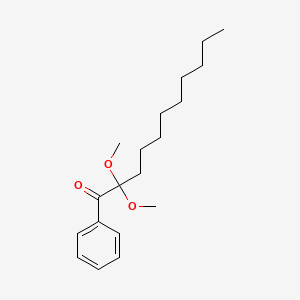
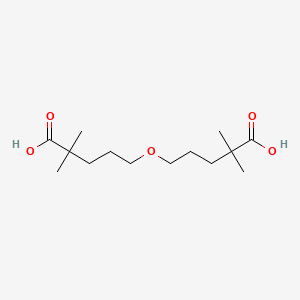
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
